5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Catalog No.
S2846837
CAS No.
3304-81-2
M.F
C10H12N2O3S
M. Wt
240.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl...

CAS Number

3304-81-2

Product Name

5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid

IUPAC Name

5-(2-oxo-1,3-dihydrothieno[3,4-d]imidazol-4-yl)pentanoic acid

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28

InChI

InChI=1S/C10H12N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h5H,1-4H2,(H,13,14)(H2,11,12,15)

InChI Key

AEKJLVWBPNZVGQ-UHFFFAOYSA-N

SMILES

C1=C2C(=C(S1)CCCCC(=O)O)NC(=O)N2

Solubility

not available
  • Chemical Structure

    The molecule contains a thienoimidazole ring fused with a five-carbon chain and a carboxylic acid group. This structure suggests potential for interaction with biological systems, particularly enzymes or receptors containing nitrogen or sulfur binding sites PubChem, CID 253: .

  • Similarity to Existing Molecules

    Compounds with similar structures, such as 5-[(3aS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid, have been studied for their potential as anticonvulsant agents PubChem, CID 638035: . This suggests a possible avenue for further investigation of 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid.

5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a chemical compound characterized by its unique thieno-imidazole structure. This compound features a pentanoic acid moiety linked to a thieno[3,4-d]imidazole ring system, which contributes to its biological activity and potential applications in medicinal chemistry. The molecular formula of this compound is C10H16N2O3SC_{10}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 244.31 g/mol .

Due to the presence of functional groups such as carbonyls and carboxylic acids. Its reactivity may include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.
  • Reduction: The carbonyl group can be reduced to an alcohol under appropriate conditions.

These reactions are significant for synthesizing derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory and antimicrobial agent. The thieno-imidazole framework is known for contributing to various pharmacological effects, including:

  • Antimicrobial properties: Effective against certain bacterial strains.
  • Anti-inflammatory effects: Potentially useful in treating conditions like arthritis.

These activities make it a candidate for further research in drug development.

The synthesis of 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid can be achieved through several methods:

  • Regioselective Chlorination: This method involves chlorinating precursors like 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester using sulfuryl chloride, leading to the formation of key intermediates that can be further transformed into the target compound .
  • Cyclization Reactions: Cyclization of appropriate precursors can yield the thieno-imidazole structure, followed by functionalization to introduce the pentanoic acid side chain.
  • Multi-step Synthesis: A combination of reactions including oxidation and condensation may be employed to construct the final product from simpler starting materials.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new therapeutic agents targeting inflammation and infections.
  • Biotechnology: Utilized in studies exploring the mechanisms of action of thieno-imidazole derivatives.

Its unique structure allows for modifications that could enhance efficacy or reduce side effects in therapeutic applications.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid. Preliminary studies suggest interactions with:

  • Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding affinity studies may reveal its role as an agonist or antagonist at various biological receptors.

Such studies help elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acidSimilar thieno-imidazole structureAntimicrobial
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acidContains imidazoline ringAnti-inflammatory
5-(2-Oxohexahydrothieno[3,4-b]quinolin-4-yl)pentanoic acidQuinoline derivativeAntiviral

These compounds highlight the diversity within the thieno-imidazole class while underscoring the unique characteristics and potential applications of 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid. Its distinct structural elements contribute to its unique biological properties and make it a valuable subject for further research in medicinal chemistry.

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Dates

Last modified: 08-17-2023

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